molecular formula C13H24N2O3 B11756355 Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B11756355
M. Wt: 256.34 g/mol
InChI Key: CYQXYSAXULWVNH-UHFFFAOYSA-N
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Description

This compound belongs to the azabicyclo[3.2.1]octane family, characterized by a bicyclic structure containing a nitrogen atom. Its molecular formula is C₁₃H₂₄N₂O₃ (CAS: 2097944-01-7), featuring a tert-butyl carbamate group at position 8, a hydroxyl group at position 3, and an aminomethyl substituent at the same carbon .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-9-4-5-10(15)7-13(17,6-9)8-14/h9-10,17H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQXYSAXULWVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)(CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Acyclic Precursors

The cyclization of acyclic precursors represents a foundational approach for constructing the 8-azabicyclo[3.2.1]octane core. This method typically begins with linear or branched amines containing hydroxyl and protected amino groups, which undergo intramolecular cyclization under acidic or basic conditions. For example, a 2025 study demonstrated the use of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester as a starting material, which undergoes ring expansion via acid-catalyzed cyclization to form the bicyclic structure .

Key Steps:

  • Protection of the amine group with a tert-butoxycarbonyl (Boc) moiety to prevent unwanted side reactions.

  • Activation of the hydroxyl group using agents like DMSO and oxalyl chloride to facilitate nucleophilic attack.

  • Cyclization in dichloromethane or ethyl acetate at 20–40°C, yielding the bicyclic intermediate.

A representative protocol from Patent CN111362852A achieved an 85.4% yield by treating 3,3-dimethoxyazetidine with di-tert-butyl dicarbonate in methylene chloride, followed by deprotection using citric acid . Challenges include controlling stereochemistry and minimizing dimerization byproducts, which are addressed through optimized solvent systems (e.g., ethyl acetate over dioxane) and low-temperature conditions .

Amine Coupling Reactions

Amine coupling introduces the aminomethyl group post-cyclization, often via nucleophilic substitution or reductive amination. A 2025 synthesis route utilized tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate as the core, reacting it with benzylamine in the presence of sodium cyanoborohydride to yield the aminomethyl derivative.

Optimization Insights:

  • Solvent Choice: Methanol or tetrahydrofuran (THF) enhances reaction homogeneity.

  • Catalysts: Rhodium(II) acetate improves enantioselectivity in asymmetric couplings .

  • Temperature: Reactions conducted at 0–25°C prevent over-reduction of the ketone group.

This method achieves moderate yields (60–75%) but requires stringent purification to remove unreacted benzylamine.

Protection/Deprotection Strategies

The Boc group is instrumental in protecting the secondary amine during synthesis. A three-step sequence from 8-azabicyclo[3.2.1]octan-3-ol illustrates this approach:

  • Boc Protection: Reacting the amine with di-tert-butyl dicarbonate in dichloromethane and triethylamine (91% yield) .

  • Oxidation: Converting the hydroxyl group to a ketone using Dess-Martin periodinane.

  • Reductive Amination: Introducing the aminomethyl group via sodium triacetoxyborohydride and ammonium acetate.

This method’s advantage lies in its scalability, with Patent CN111362852A reporting >85% purity after recrystallization . However, Boc deprotection with trifluoroacetic acid necessitates careful handling due to corrosivity.

Oxidation-Reduction Sequences

Selective oxidation and reduction steps are critical for functionalizing the bicyclic scaffold. For instance, tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is oxidized to the corresponding ketone using chromium trioxide, followed by reductive amination with methylamine .

Data Table 1: Oxidation-Reduction Conditions and Yields

StepReagentSolventTemperatureYield
Oxidation (OH → ketone)CrO₃ in H₂SO₄Acetone0°C78%
Reductive AminationNaBH₃CN, NH₄OAcMeOH25°C65%

This sequence avoids harsh conditions that could degrade the Boc group, though chromium-based oxidants pose environmental concerns .

Enantioselective Synthesis

Enantioselective methods are vital for producing pharmacologically active isomers. A 2024 approach employed chiral oxazaborolidine catalysts to induce asymmetry during the cyclization of acyclic enamine precursors . The reaction proceeds via a Baldwin-rule-compliant 5-exo-trig pathway, affording the desired (3R,8S)-isomer with 92% enantiomeric excess (ee).

Key Parameters:

  • Catalyst Loading: 5 mol% achieves optimal ee without side reactions.

  • Solvent: Chloroform enhances catalyst stability.

  • Post-Synthesis Resolution: Chiral column chromatography (Chiracel OD-H) further purifies isomers to >99% ee .

Chemical Reactions Analysis

Endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of endo-3-Aminomethyl-3-hydroxy-8-Boc-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 143557-91-9)

  • Structure: Lacks the aminomethyl group at position 3 but retains the hydroxyl group and tert-butyl carbamate .
  • Molecular Weight : 227.30 g/mol (vs. 270.37 g/mol for the target compound) .
  • Synthesis: Synthesized via N-Boc protection of nortropine with yields up to 98% .
  • Applications : Used as a precursor for bioactive molecules; its simpler structure offers easier synthetic accessibility but reduced versatility in binding interactions .
  • Pricing : Available at €25–€272/g (97% purity) .

exo-tert-Butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 273207-53-7)

  • Structure: Contains an aminomethyl group at position 3 but lacks the hydroxyl group .
  • Molecular Weight : 240.34 g/mol .

tert-Butyl 3-hydroxy-3-[(methylamino)methyl]-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 2097944-01-7)

  • Structure: Features a methyl-substituted aminomethyl group alongside the hydroxyl group at position 3 .
  • Molecular Weight : 270.37 g/mol .
  • Functional Impact: The methyl group on the amine may enhance lipophilicity and alter pharmacokinetic properties, such as membrane permeability, compared to the unsubstituted aminomethyl in the target compound.

tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6)

  • Structure: Replaces the hydroxyl and aminomethyl groups with a ketone at position 3 .
  • Molecular Weight : 225.29 g/mol .
  • Reactivity: The ketone group increases electrophilicity, making it a reactive intermediate for further derivatization, unlike the target compound’s hydroxyl/aminomethyl combination.

Structural and Functional Analysis Table

Compound (CAS) Substituents (Position 3) Molecular Weight (g/mol) Key Properties/Applications
2097944-01-7 (Target) -OH, -CH₂NH₂ 270.37 Dual H-bonding; drug discovery
143557-91-9 -OH 227.30 Precursor; high synthetic yield
273207-53-7 -CH₂NH₂ 240.34 Reduced polarity
185099-67-6 =O 225.29 Electrophilic intermediate

Pharmacological and Industrial Relevance

  • Target Compound: The hydroxyl and aminomethyl groups may enhance binding to enzymes or receptors, as seen in related azabicyclo compounds used as pan-Ras inhibitors (e.g., compound 56b in ).
  • Hydroxy Variant (CAS 143557-91-9) : Widely available commercially (Thermo Scientific, CymitQuimica) for medicinal chemistry research .
  • Methylaminomethyl Derivative (CAS 2097944-01-7): Potential for improved blood-brain barrier penetration due to increased lipophilicity .

Q & A

Q. What are the key synthetic routes for synthesizing Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, and what factors influence yield optimization?

Answer: The synthesis typically involves stereocontrolled formation of the bicyclic scaffold. A common route starts with tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, followed by hydroxylation and aminomethylation steps . Yield optimization depends on:

  • Reagent selection : Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) influence intermediate stability .
  • Reaction conditions : Temperature (e.g., controlled heating to avoid decomposition) and solvent polarity (e.g., DMF for polar intermediates) .
  • Protecting groups : Boc (tert-butoxycarbonyl) groups stabilize the amine during functionalization, but competing side reactions (e.g., over-oxidation) can reduce yields to ~50% .

Q. Table 1: Representative Yields from Synthetic Routes

Route DescriptionYieldKey VariablesReference
Aminomethylation of bicyclic precursor50%Solvent: THF; Temp: 0–25°C
Reduction of N-Boc-nortropinone98%NaBH₄ in MeOH; 0°C

Q. How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

Answer: Critical techniques include:

  • HPLC-MS : Quantifies purity (≥95% by area under the curve) and detects trace impurities .
  • NMR Spectroscopy : Confirms stereochemistry (e.g., coupling constants for axial/equatorial protons) and functional groups (e.g., tert-butyl δ ~1.2 ppm) .
  • LogP Analysis : Determines hydrophilicity (experimental LogP ~1.2–1.5) to predict solubility in biological assays .
  • X-ray Crystallography : Resolves absolute configuration of the bicyclic scaffold, critical for structure-activity studies .

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold?

Answer: Enantioselectivity is achieved via:

  • Chiral Auxiliaries : Use of (1R,5S)-configured precursors to direct stereochemistry during cyclization .
  • Asymmetric Catalysis : Pd-catalyzed desymmetrization of tropinone derivatives achieves >90% ee in scaffold formation .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers during late-stage functionalization .

Key Challenge : Competing epimerization at the 3-hydroxy group requires low-temperature conditions (-20°C) to retain configuration .

Q. How does the stereochemical configuration of the bicyclic scaffold influence biological activity in pharmacological studies?

Answer:

  • Receptor Binding : The (1R,5S) configuration enhances affinity for neurotransmitter transporters (e.g., serotonin reuptake inhibition) due to optimal spatial alignment of the aminomethyl group .
  • Metabolic Stability : Exo- vs. endo-hydroxy configurations affect susceptibility to cytochrome P450 oxidation, as shown in hepatic microsome assays .
  • Case Study : Analogues with 3-endo-hydroxy groups showed 10-fold higher analgesic activity in murine models compared to exo-isomers .

Q. What methodologies resolve contradictory data in reaction yields when using different protecting groups during synthesis?

Answer: Discrepancies (e.g., 50% vs. 98% yields) arise from:

  • Protecting Group Stability : Boc groups may hydrolyze under acidic conditions, while Fmoc requires base-sensitive deprotection .
  • Byproduct Formation : Competing N-alkylation vs. O-alkylation in aminomethylation steps is minimized by using bulkier bases (e.g., DIPEA) .

Q. Mitigation Strategies :

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent, and stoichiometry identifies optimal conditions .
  • In Situ Monitoring : ReactIR tracks intermediate formation to abort reactions before side-product dominance .

Q. What are the implications of the compound’s solubility and stability for formulation in preclinical studies?

Answer:

  • Solubility : Soluble in DMSO (>50 mg/mL) but limited in aqueous buffers (<0.1 mg/mL), necessitating PEG-based vehicles for in vivo dosing .
  • Stability : Degrades under UV light (t₁/₂ = 48 hrs), requiring amber vials and inert atmospheres for storage .

Q. Table 2: Physicochemical Properties

PropertyValueMethodReference
Solubility (DMSO)>50 mg/mLShake-flask
LogP1.3 (±0.2)HPLC
Stability (pH 7.4)>72 hrsLC-MS

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Answer:

  • Molecular Dynamics (MD) : Simulates binding to target proteins (e.g., Ras GTPase) to prioritize derivatives with lower ΔG binding .
  • ADMET Prediction : Tools like SwissADME forecast blood-brain barrier penetration (e.g., high logP >2 reduces CNS uptake) .
  • QSAR Models : Correlate 3-hydroxy substitution patterns with metabolic clearance rates in human hepatocytes .

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